(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) is an organic compound characterized by the presence of chlorine, fluorine, and methylsulfane groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) typically involves the introduction of chlorine and fluorine atoms onto a phenylene ring, followed by the addition of methylsulfane groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) often involve large-scale chemical reactions using specialized equipment to ensure consistent quality and high yield. These methods may include continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different derivatives with altered chemical properties.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The pathways involved can vary depending on the context of its application, such as its role in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Fluoro-5-iodo-1,3-phenylene)bis(methylsulfane)
- (2-Fluoro-5-methyl-1,3-phenylene)bis(methylsulfane)
Uniqueness
(5-Chloro-2-fluoro-1,3-phenylene)bis(methylsulfane) is unique due to the specific arrangement of chlorine, fluorine, and methylsulfane groups on the phenylene ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8ClFS2 |
---|---|
Molekulargewicht |
222.7 g/mol |
IUPAC-Name |
5-chloro-2-fluoro-1,3-bis(methylsulfanyl)benzene |
InChI |
InChI=1S/C8H8ClFS2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,1-2H3 |
InChI-Schlüssel |
LKYVBERKHSMHAE-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=CC(=C1F)SC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.